5-Chloro-4-methyl-2-nitrobenzoic acid
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Overview
Description
5-Chloro-4-methyl-2-nitrobenzoic acid is an organic compound with the molecular formula C8H6ClNO4 It is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 4th position, and a nitro group at the 2nd position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methyl-2-nitrobenzoic acid typically involves the nitration of 4-chloro-2-methylbenzoic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and concentration control.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-methyl-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas, Palladium on carbon, Ethanol as solvent
Substitution: Sodium methoxide, Methanol as solvent
Esterification: Methanol, Sulfuric acid as catalyst
Major Products Formed
Reduction: 5-Amino-4-methyl-2-nitrobenzoic acid
Substitution: 5-Methoxy-4-methyl-2-nitrobenzoic acid
Esterification: Methyl 5-chloro-4-methyl-2-nitrobenzoate
Scientific Research Applications
5-Chloro-4-methyl-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-4-methyl-2-nitrobenzoic acid is primarily related to its functional groups. The nitro group can undergo reduction to form an amino group, which can interact with various biological targets. The chlorine and methyl groups influence the compound’s reactivity and interaction with other molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitrobenzoic acid
- 3-Nitrobenzoic acid
- 4-Nitrobenzoic acid
Comparison
5-Chloro-4-methyl-2-nitrobenzoic acid is unique due to the presence of both chlorine and methyl substituents, which influence its chemical reactivity and biological activity. Compared to other nitrobenzoic acids, it exhibits distinct properties that make it suitable for specific applications in research and industry.
Properties
IUPAC Name |
5-chloro-4-methyl-2-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-4-2-7(10(13)14)5(8(11)12)3-6(4)9/h2-3H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGAORZJNYXGEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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